molecular formula C8H4BrClS B12815847 7-Bromo-3-chlorobenzo[b]thiophene

7-Bromo-3-chlorobenzo[b]thiophene

Cat. No.: B12815847
M. Wt: 247.54 g/mol
InChI Key: PWYGHGDLEKAYFO-UHFFFAOYSA-N
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Description

7-Bromo-3-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring structure containing both benzene and thiophene rings. The presence of bromine and chlorine atoms at the 7 and 3 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chlorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of a fluoride source in hot acetonitrile . This reaction proceeds through the formation of a benzyne intermediate, which subsequently undergoes nucleophilic attack by the sulfur atom, leading to the formation of the benzothiophene scaffold.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids.

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted benzothiophenes depending on the reagents used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiophene derivatives.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-chlorobenzo[b]thiophene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

IUPAC Name

7-bromo-3-chloro-1-benzothiophene

InChI

InChI=1S/C8H4BrClS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H

InChI Key

PWYGHGDLEKAYFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2Cl

Origin of Product

United States

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